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molecular formula C7H11NO3 B8151393 N-methoxy-N-methyl-3-oxocyclobutanecarboxamide

N-methoxy-N-methyl-3-oxocyclobutanecarboxamide

Cat. No. B8151393
M. Wt: 157.17 g/mol
InChI Key: GUWGGIZSLAESPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174992B2

Procedure details

A mixture of 3-oxo-cyclobutanecarboxylic acid (2.28 g, 20.0 mmol), O,N-dimethyl-hydroxylamine hydrochloride (1.94 g, 20.0 mmol), 1-hydroxybenzotriazole (2.99 g, 22.0 mmol), (3-dimethylamino-propyl)-ethyl-carbodiimide hydrochloride (4.22 g, 22.0 mmol) and triethylamine (4.04 g, 40.0 mmol) in dichloromethane (50 mL) was stirred at room temperature for 24 hours. The mixture was diluted with water (30 mL), and extracted with dichloromethane (2×30 mL). The combined organic extracts were washed with water (20 mL) and brine (20 mL), and dried over sodium sulfate. The filtrate was evaporated in vacuo and the residue was purified by silica chromatography to provide N-methoxy-N-methyl-3-oxocyclobutanecarboxamide (2.68 g, 17.0 mmol, yield: 85%).
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
O,N-dimethyl-hydroxylamine hydrochloride
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:5][CH:4]([C:6]([OH:8])=O)[CH2:3]1.Cl.[CH3:10][O:11][NH:12][CH3:13].ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.C(N(CC)CC)C>ClCCl.O>[CH3:10][O:11][N:12]([CH3:13])[C:6]([CH:4]1[CH2:3][C:2](=[O:1])[CH2:5]1)=[O:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
O=C1CC(C1)C(=O)O
Name
O,N-dimethyl-hydroxylamine hydrochloride
Quantity
1.94 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
2.99 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
4.22 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
4.04 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×30 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CON(C(=O)C1CC(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17 mmol
AMOUNT: MASS 2.68 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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